(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-23-13-14(18-5-4-17-13)25-11-3-7-20(10-11)15(22)12-9-19-21-6-2-8-24-16(12)21/h4-5,9,11H,2-3,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOINNJKBDWCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C4N(CCCO4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the formation of the pyrazolo[5,1-b][1,3]oxazine ring system, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and epoxides under acidic or basic conditions.
Subsequent steps involve the introduction of the pyrrolidinyl and methoxypyrazinyl groups. This can be accomplished through nucleophilic substitution reactions, where the pyrazolo[5,1-b][1,3]oxazine intermediate reacts with pyrrolidine derivatives and methoxypyrazine under controlled conditions, often using catalysts to enhance reaction efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved scalability. Additionally, green chemistry principles are applied to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Reaction Mechanisms
The synthesis involves key reaction types:
Analytical Methods
Structural characterization employs advanced techniques:
Pharmacological Activity
-
The compound is a PDE4B inhibitor, with derivatives showing selectivity for this enzyme over other PDE isoforms .
-
Structural modifications (e.g., pyrazinyl ether substitution) enhance potency and reduce off-target effects .
Synthetic Challenges
Scientific Research Applications
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 358.4 g/mol. The structure includes a pyrazolo[5,1-b][1,3]oxazine ring system and a pyrrolidine moiety substituted with a methoxy group.
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting potential for development as new antibiotics .
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This compound class has been explored as inhibitors of DHODH, an enzyme critical in the de novo pyrimidine synthesis pathway. Inhibitors of DHODH are valuable in treating autoimmune diseases and certain cancers. Studies have demonstrated that modifications to the pyrazolo structure can enhance inhibitory potency against DHODH .
- Anti-inflammatory Properties : Some pyrazolo derivatives have been evaluated for their anti-inflammatory effects. The presence of specific substituents can modulate their activity, making them candidates for further development in treating inflammatory conditions .
Case Study 1: DHODH Inhibition
A study published in Molecules highlighted the synthesis of various pyrazolo derivatives that inhibited DHODH activity effectively. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrazolo ring significantly enhanced potency against the enzyme, underscoring the potential of this compound in therapeutic applications .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on synthesizing derivatives of pyrazolo compounds to evaluate their antimicrobial activities against a panel of pathogens. Results showed promising activity against resistant strains, suggesting that this class of compounds could lead to new antibiotic therapies .
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Structural Analogs:
Key Observations:
- The target compound’s 3-methoxypyrazin-2-yloxy group distinguishes it from simpler analogs like 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol , which lacks the extended aromatic system. This substitution may enhance π-π stacking interactions in target binding.
- The triazolothiadiazine derivative shares a fused heterocyclic core but incorporates a thiadiazine ring and dichlorophenyl group, which likely increase lipophilicity (logP ~3.5 vs. estimated ~2.5 for the target compound).
Physicochemical and Pharmacokinetic Properties
Insights:
- The target compound’s methoxypyrazine and pyrrolidine groups balance lipophilicity and solubility, whereas the triazolothiadiazine derivative’s dichlorophenyl group reduces aqueous solubility .
- The pyrazolo-oxazin-3-ylmethanol’s hydroxyl group enhances solubility but may limit blood-brain barrier penetration .
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 302.33 g/mol
- Chemical Class : Pyrazolo[5,1-b][1,3]oxazine derivatives
The presence of multiple functional groups contributes to its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and cellular pathways. Notably:
- Phosphodiesterase Inhibition : Similar compounds have shown efficacy as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating intracellular signaling pathways. PDE4B inhibition has been linked to anti-inflammatory effects and potential neuroprotective properties .
- Apoptosis Induction : Preliminary studies suggest that derivatives of pyrazolo compounds induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic proteins such as Bax and p53 .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity .
Anticancer Activity
A significant area of research has focused on the anticancer potential of pyrazolo derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.50 | Autophagy induction through mTOR inhibition |
In these studies, the compound exhibited stronger cytotoxicity compared to standard chemotherapy agents like cisplatin, highlighting its potential as an anticancer agent .
Antimicrobial Activity
Research indicates that similar pyrazolo compounds possess significant antimicrobial properties:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazolo | Staphylococcus aureus | 12.5 µg/mL |
| Pyrazolo | Escherichia coli | 25 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo derivatives demonstrated their ability to inhibit tumor growth in vivo. The compounds were administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of tumor-promoting enzymes.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of pyrazolo derivatives in models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal death by modulating inflammatory pathways and promoting neuronal survival.
Q & A
Q. What are the optimal synthetic routes for preparing (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how are intermediates validated?
Methodological Answer:
- Synthetic Routes : Use a multi-step approach involving nucleophilic substitution and cyclocondensation. For example, react pyrazole precursors with substituted pyrrolidinyl-methanone intermediates in anhydrous ethanol under reflux (70–80°C) .
- Validation : Confirm intermediate structures via 1H NMR (e.g., δ 7.2–8.1 ppm for pyrazine protons) and elemental analysis (C, H, N within ±0.3% of theoretical values). Final purity (>95%) is verified by HPLC-MS with C18 reverse-phase columns and acetonitrile/water gradients .
Q. How are physicochemical properties (e.g., solubility, lipophilicity) determined experimentally?
Methodological Answer:
- Solubility : Use shake-flask method in phosphate buffer (pH 7.4) and DMSO. Quantify via UV-Vis spectroscopy at λmax = 260–280 nm .
- Lipophilicity : Calculate logP using reversed-phase HPLC (C18 column) with isocratic elution (methanol:water = 70:30). Compare retention times to standard compounds (e.g., celecoxib) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for pyrazolo-oxazin (e.g., δ 4.2–4.5 ppm for oxazin CH2) and methoxypyrazine (δ 3.9 ppm for OCH3) .
- Mass Spectrometry : ESI-MS in positive ion mode; expect [M+H]+ at m/z = ~430–450. Confirm fragmentation patterns (e.g., loss of pyrrolidinyl-methoxy group, m/z = 320–330) .
Advanced Research Questions
Q. How can computational modeling predict pharmacokinetic parameters like bioavailability and blood-brain barrier (BBB) penetration?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict bioavailability (e.g., %F = 60–70%) and BBB permeability (logBB = −1.0 to −0.5). Key parameters: topological polar surface area (TPSA < 90 Ų) and logP (2.5–3.5) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., CHARMM force field) to assess passive diffusion .
Q. What experimental designs are suitable for evaluating metabolic stability in vitro?
Methodological Answer:
- Microsomal Assay : Incubate compound (1–10 µM) with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate t1/2 using first-order kinetics .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC50 values in competitive assays .
Q. How are potential biological activities (e.g., enzyme inhibition) assessed mechanistically?
Methodological Answer:
- Kinase Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases (e.g., MAPK, PI3K). Measure IC50 via dose-response curves (0.1–100 nM) .
- Binding Mode Analysis : Perform docking studies (AutoDock Vina) on crystal structures (PDB: 3QZZ for PI3Kγ). Validate with mutagenesis (e.g., K833A mutation reducing affinity) .
Q. How do structural modifications (e.g., methoxy → ethoxy substitution) impact activity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., replace 3-methoxypyrazine with 3-ethoxypyrazine). Compare IC50 in enzyme assays and logP values. For example, ethoxy analogs may show 2-fold higher logP but reduced solubility .
- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to measure ΔG and ΔH changes upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
